molecular formula C18H19N3O4 B15174174 Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B15174174
M. Wt: 341.4 g/mol
InChI Key: DKELJNCSNPJSPG-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often involve the use of sodium hydride in a mixture of diethyl ether and dimethyl sulfoxide at room temperature .

Chemical Reactions Analysis

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)-4,6-dioxo-5-propyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C18H19N3O4/c1-3-7-21-16(22)12-13(17(21)23)15(18(24)25-2)20-14(12)11-6-4-5-10(8-11)9-19/h4-6,8,12-15,20H,3,7H2,1-2H3

InChI Key

DKELJNCSNPJSPG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC

Origin of Product

United States

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